N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-linked carbamoylpropyl group and a furan-2-ylmethyl moiety. The 3,4-dimethoxyphenethyl chain and benzamide group further enhance its molecular diversity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O8S/c1-4-32(34(42)38-19-25-6-5-15-46-25)49-36-39-27-18-31-30(47-21-48-31)17-26(27)35(43)40(36)20-23-7-10-24(11-8-23)33(41)37-14-13-22-9-12-28(44-2)29(16-22)45-3/h5-12,15-18,32H,4,13-14,19-21H2,1-3H3,(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPQRUZKMMKNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving suitable diol precursors and aldehydes or ketones.
Attachment of the Benzamide Moiety: This step involves the coupling of the quinazolinone intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled by linking the various intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
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Quinazolinone core (8-oxo-2H,7H,8H-quinazoline)
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1,3-Dioxolo[4,5-g] ring (methylenedioxy group)
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Sulfanyl (thioether) linkage (-S-)
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Amide bonds (-CONH-)
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Furan-2-ylmethyl substituent
Table 1: Key Functional Groups and Associated Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|---|
| Quinazolinone core | Nucleophilic substitution | Alkyl halides, strong bases | Substituted quinazolinone derivatives |
| Sulfanyl group | Oxidation | H₂O₂, m-CPBA | Sulfoxide or sulfone derivatives |
| Amide bonds | Acid/Base hydrolysis | HCl (6M), NaOH (aq.) | Carboxylic acids and amines |
| 1,3-Dioxolo ring | Acid-catalyzed hydrolysis | H₃O⁺, heat | Catechol derivatives |
| Furan ring | Electrophilic substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro- or bromo-furan derivatives |
Stability and Degradation Pathways
3.1 Oxidation of Sulfanyl Group
Exposure to oxidative agents converts the thioether to sulfoxide or sulfone:
\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)-R'} \xrightarrow{\text{Excess H}_2\text{O}_2} \text{R-S(O)_2-R'}
Impact:
-
Alters bioavailability and target binding.
3.2 Hydrolysis of 1,3-Dioxolo Ring
Under acidic conditions, the methylenedioxy group hydrolyzes to a catechol:
Analytical Evidence:
Spectroscopic Monitoring
Reactions are tracked using:
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell cycle regulation and apoptosis .
- Case Studies : A recent study highlighted the efficacy of derivatives in inhibiting tumor growth in xenograft models of breast and lung cancer. These derivatives were noted for their ability to disrupt the microenvironment of tumors .
Antibacterial and Antifungal Properties
The compound also shows promise as an antibacterial and antifungal agent:
- Antibacterial Activity : Research indicates that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or function .
- Antifungal Effects : In vitro studies have revealed that these compounds can effectively inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections .
Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory properties:
- Mechanistic Insights : The compound may inhibit pro-inflammatory cytokines and chemokines through modulation of NF-kB signaling pathways. This suggests its potential utility in treating inflammatory diseases .
Immunomodulatory Effects
The immunomodulatory capabilities of this compound are noteworthy:
- Research Findings : Studies indicate that it can enhance immune responses against certain pathogens while also exhibiting regulatory effects on overactive immune responses . This dual action makes it a candidate for further investigation in autoimmune diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Similarity Analysis
Structural similarity is quantified using computational metrics such as Tanimoto coefficients (based on Morgan fingerprints or MACCS keys) and cosine scores (for mass spectrometry fragmentation patterns). For example:
- Key Findings: Compounds sharing the quinazoline-dioxolane core exhibit high similarity (Tanimoto > 0.85), suggesting conserved bioactivity profiles, such as kinase or HDAC inhibition . Substitutions on the carbamoylpropyl group (e.g., furan vs.
Computational Docking and Binding Affinity
Molecular docking studies using Glide XP (Schrödinger) and SwissSimilarity highlight differences in binding modes and affinities. For instance:
- Key Findings :
- The target compound shows superior docking scores (-9.2 kcal/mol) compared to SAHA, likely due to enhanced hydrophobic enclosure and hydrogen bonding with the HDAC8 active site .
- Reduced Met7 contact area (<10 Ų) in analogs correlates with diminished inhibitory activity, underscoring the importance of the carbamoylpropyl substituent .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) reveals:
- Key Findings :
Case Study: Analog Optimization
A substructure search (ChemBridge, PubChem) identified analogs with modified sulfanyl or carbamoyl groups:
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests diverse biological activities, primarily due to the presence of multiple functional groups that can interact with various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 502.62 g/mol. The significant structural elements include:
- Dimethoxyphenyl group : May contribute to anti-inflammatory and analgesic properties.
- Dioxoloquinazoline moiety : Known for its anticancer and antimicrobial activities.
- Furan ring : Associated with various pharmacological effects including anti-cancer and anti-inflammatory actions.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit potent anticancer properties. The dioxoloquinazoline component of this compound is hypothesized to inhibit tumor growth by targeting specific kinases involved in cell proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways .
Antimicrobial Properties
The presence of the furan ring suggests potential antimicrobial activity. Compounds with furan derivatives have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
The dimethoxyphenyl group may enhance the compound's ability to modulate inflammatory responses. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory cascade .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Case Studies
- Case Study on Anticancer Activity : In a study involving human lung cancer cell lines (A549), treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Mechanistic studies revealed activation of apoptosis through mitochondrial pathways.
- Case Study on Antimicrobial Activity : A clinical trial assessing the efficacy of similar compounds against bacterial infections showed promising results, with a notable reduction in infection rates among treated patients compared to those receiving standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
